18,19-Dehydrobuprenorphine is a potent derivative of buprenorphine, classified as a didehydro compound. It exhibits approximately double the potency of buprenorphine and has been shown to produce a long-lasting antinociceptive effect in animal models. Unlike buprenorphine and morphine, it does not induce conditioned place preference, indicating a lower potential for abuse. The compound has a significantly higher affinity for the μ-opioid receptor compared to buprenorphine, while showing reduced affinity for δ- and κ-opioid receptors .
18,19-Dehydrobuprenorphine is synthesized from thebaine, a natural product derived from the opium poppy. It falls under the category of synthetic opioids, which are compounds designed to mimic the effects of natural opioids while potentially offering improved therapeutic profiles. Its chemical formula is with a molecular weight of 465.63 g/mol .
The synthesis of 18,19-dehydrobuprenorphine involves several key steps:
The molecular structure of 18,19-dehydrobuprenorphine features a complex arrangement characteristic of morphinan derivatives:
X-ray diffraction studies have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, essential for understanding its interaction with opioid receptors .
The synthesis involves several chemical reactions:
These reactions are executed under specific conditions (temperature, solvent choice) to optimize yield and purity .
The mechanism of action for 18,19-dehydrobuprenorphine primarily involves its interaction with opioid receptors:
This selective receptor activity is crucial for its therapeutic applications in pain management without significant addiction risks .
These properties are essential for its formulation in pharmaceutical applications .
18,19-Dehydrobuprenorphine has significant scientific uses:
The ongoing research into this compound aims to explore its full therapeutic potential while minimizing addiction risks associated with traditional opioids .
18,19-Dehydrobuprenorphine (developmental code HS-599) was first synthesized as part of a strategic effort to develop novel analgesics from the oripavine scaffold. Its discovery emerged from systematic structural modifications of buprenorphine—a semi-synthetic opioid derived from thebaine. Early pharmacological characterization occurred in the late 1990s, with seminal studies published in 2001 by Lattanzi et al. demonstrating its potent and long-lasting antinociceptive effects in rodent models. Unlike buprenorphine, which was patented in 1965 and approved medically in 1981, 18,19-dehydrobuprenorphine remained an investigational compound. Its development reflected ongoing research to optimize the therapeutic profile of opioid analgesics by enhancing receptor selectivity and reducing abuse potential [1] [4] [7].
Table 1: Key Events in the Development of 18,19-Dehydrobuprenorphine
Year | Event | Significance |
---|---|---|
1965 | Buprenorphine patented | Foundation for derivative development |
1981 | Buprenorphine approved for medical use | Clinical validation of oripavine scaffold |
1990s | Synthesis of 18,19-dehydrobuprenorphine (HS-599) | Structural innovation via didehydro modification |
2001 | Publication of binding affinity and behavioral studies | Proof of enhanced μ-receptor selectivity and potency |
18,19-Dehydrobuprenorphine is a didehydro derivative of buprenorphine, sharing the core oripavine structure characterized by a 4,5α-epoxymorphinan skeleton with a 6,14-etheno bridge. Its defining modification is the introduction of a double bond between positions C18 and C19, altering the conformation of the cyclopropylmethyl group attached to the nitrogen atom. This change increases molecular rigidity compared to buprenorphine, as confirmed by X-ray crystallography studies. The compound retains the 1-hydroxy-1,2,2-trimethylpropyl substituent at C7α and methoxy group at C6β but exhibits distinct stereoelectronic properties due to unsaturation. These structural features position it within the class of C19-substituted oripavine derivatives optimized for high μ-opioid receptor (MOR) affinity [1] [4] [8].
The synthesis route typically involves diels-alder reactions of thebaine followed by selective hydrogenation and demethylation steps. Advanced techniques employ lanthanide catalysts for stereoselective reduction and palladium-mediated dehydrogenation to introduce the C18=C19 bond. Protecting groups (e.g., acetyl or silyl) are often used to shield reactive sites during synthesis [8] [9].
The development of 18,19-dehydrobuprenorphine addressed three critical challenges in opioid pharmacology:
Table 2: Pharmacological Rationale for 18,19-Dehydrobuprenorphine Development
Pharmacological Challenge | Buprenorphine Profile | 18,19-Dehydrobuprenorphine Solution |
---|---|---|
MOR Affinity | High (Ki = 0.21 nM) | 3-fold higher (Ki = 0.07 nM) |
DOR/KOR Activity | Moderate DOR/KOR binding | Reduced off-target binding |
Intrinsic Efficacy | Partial agonist at MOR | Full agonist in tail-flick test |
Abuse Liability | Induces conditioned place-preference | No place-preference in rats |
Preclinical data revealed that 18,19-dehydrobuprenorphine produced antinociception with approximately twice the potency of buprenorphine in the rat tail-flick assay. Crucially, it exhibited no reward behavior in conditioned place-preference tests—a stark contrast to both morphine and buprenorphine. This profile suggested potential as an analgesic with reduced misuse potential, aligning with global efforts to develop abuse-deterrent opioids [1] [4] [7]. Its unique activity stemmed from enhanced MOR selectivity and kinetic properties, including slow dissociation from MOR (t₁/₂ ≈ 2–5 hours), which contributed to prolonged duration without cumulative toxicity [6] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2